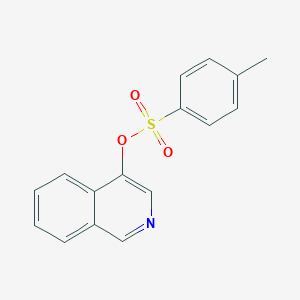

Isoquinolin-4-yl 4-methylbenzenesulfonate

Description

Significance of Isoquinoline (B145761) and Sulfonate Scaffolds in Chemical Biology and Organic Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, largely due to its prevalence in a multitude of natural alkaloids and its proven track record in successful drug candidates. rsc.orgnih.gov These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govresearchgate.netamerigoscientific.com The structural rigidity and aromatic nature of the isoquinoline core provide an ideal framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. mdpi.com Natural products like morphine and berberine (B55584) contain this scaffold, highlighting its evolutionary selection for biological interaction. nih.gov

On the other hand, the sulfonate ester group, particularly the tosylate, is of paramount importance in the realm of organic synthesis. wikipedia.orgeurjchem.com Alcohols are generally poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide (B78521) ion. periodicchemistry.com However, converting an alcohol (like the hydroxyl group in 4-hydroxyisoquinoline) into a tosylate transforms the hydroxyl group into an excellent leaving group. periodicchemistry.compearson.com This is because the tosylate anion is a very weak base, stabilized by resonance across its sulfonyl group. This activation strategy is a fundamental tool for organic chemists, facilitating the construction of complex molecules by enabling carbon-carbon and carbon-heteroatom bond formation. eurjchem.comnih.gov

| Scaffold | Key Features | Primary Role in Research |

|---|---|---|

| Isoquinoline | Nitrogen-containing bicyclic aromatic system; rigid structure; found in many natural alkaloids. nih.govmdpi.com | "Privileged scaffold" in medicinal chemistry; core of numerous bioactive compounds with diverse pharmacological activities. nih.govresearchgate.netnih.gov |

| Sulfonate (Tosylate) | Excellent leaving group; derived from a strong acid (p-toluenesulfonic acid); resonance-stabilized anion. periodicchemistry.com | Activates hydroxyl groups for nucleophilic substitution and elimination reactions; widely used intermediate in organic synthesis. wikipedia.orgeurjchem.com |

Historical Context of Isoquinolin-4-yl 4-methylbenzenesulfonate and Related Structures in Research

The history of the isoquinoline ring system dates back to the 19th century, with early research focusing on alkaloids isolated from plants. nih.govrsc.org The development of synthetic methods to construct the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, was a major advancement in organic chemistry, allowing for the laboratory synthesis of these natural products and their analogs. mdpi.comnih.gov Over the decades, these methods have been refined and supplemented by modern transition-metal-catalyzed techniques, which offer greater efficiency and functional group tolerance. nih.gov

The use of sulfonate esters as leaving groups also has a long history. The process of "tosylation," the conversion of an alcohol to a tosylate using p-toluenesulfonyl chloride, became a standard and indispensable method in the 20th century for activating alcohols toward substitution. nih.gov

The synthesis of this compound itself would logically follow from these well-established principles. Its likely precursor, 4-hydroxyisoquinoline (B107231), is a known compound. uni.lusigmaaldrich.com The formation of the target compound would involve a straightforward reaction between 4-hydroxyisoquinoline and p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This classic transformation highlights the convergence of historical synthetic methodologies to create a modern building block poised for a variety of applications.

Overview of Current Research Trajectories for this compound

While direct studies on this compound are not prominent, its structure points to clear and significant research applications. The primary trajectory for this compound is its use as a versatile electrophilic precursor in transition-metal-catalyzed cross-coupling reactions. The tosylate at the C-4 position serves as an effective leaving group, enabling reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, introducing aryl or alkyl substituents at the C-4 position.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups, a common strategy in medicinal chemistry to modulate solubility and target binding.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as handles for further "click chemistry" modifications or as components of bioactive molecules.

The ability to selectively functionalize the C-4 position of the isoquinoline core is of high interest. rsc.orgnih.gov This position is often critical for modulating the biological activity of isoquinoline-based drug candidates. Therefore, this compound represents a key intermediate that allows chemists to rapidly generate libraries of novel C-4 substituted isoquinolines. These libraries can then be screened for a wide range of biological activities, accelerating the drug discovery process. numberanalytics.com Future research will likely involve the use of this and similar intermediates to synthesize complex, polycyclic heterocyclic systems and to develop new probes for chemical biology. amerigoscientific.com

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(18,19)20-16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZERKZTZGUTSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Isoquinolin 4 Yl 4 Methylbenzenesulfonate and Its Derivatives

Direct Synthetic Approaches to Isoquinolin-4-yl 4-methylbenzenesulfonate (B104242)

The most direct route to isoquinolin-4-yl 4-methylbenzenesulfonate involves the formation of the sulfonate ester bond by reacting a suitable isoquinoline (B145761) precursor with a 4-methylbenzenesulfonylating agent.

Esterification Reactions Involving Isoquinoline Derivatives and 4-Methylbenzenesulfonyl Chlorides

The synthesis of this compound is classically achieved through the esterification of 4-hydroxyisoquinoline (B107231) with 4-methylbenzenesulfonyl chloride, commonly known as tosyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.commasterorganicchemistry.comnih.gov The choice of base and solvent is crucial for optimizing the reaction yield and purity of the product.

Commonly used bases include pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP). nih.govmdpi.comnih.gov Pyridine can often serve as both the base and the solvent. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 4-hydroxyisoquinoline on the electrophilic sulfur atom of tosyl chloride. youtube.com The stereochemistry of the alcohol is retained during this conversion. libretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| 4-Hydroxyisoquinoline | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | This compound | youtube.com |

| 4-Hydroxyisoquinoline | 4-Methylbenzenesulfonyl chloride | Triethylamine, DMAP | Dichloromethane | This compound | nih.govmdpi.com |

Sulfonylation Reactions on Isoquinoline Cores

Direct C-H sulfonylation of the isoquinoline core at the C-4 position presents a more atom-economical approach, circumventing the need for a pre-functionalized 4-hydroxyisoquinoline. While direct C-4 sulfonylation of the parent isoquinoline is not widely reported, methods for related systems have been developed. For instance, the direct C(sp³)–H bond sulfonylation of isoquinoline-1,3‐(2H,4H)‐diones at the C-4 position has been achieved under transition-metal-free conditions using sulfinates as the sulfonating agents. researchgate.net This reaction proceeds via a free radical process, offering a green and efficient route to 4-sulfonylated isoquinolone derivatives. researchgate.net

Furthermore, electrochemical methods have been explored for the meta-sulfonylation of pyridines, which could potentially be adapted for isoquinolines. nih.gov These methods often involve a dearomatization-rearomatization strategy. Another approach involves the N-sulfonylation of 4-alkylpyridines to form N-sulfonyl-4-alkylidene dihydropyridine intermediates, which then undergo rearrangement to yield C-sulfonylated products. nsf.govresearchgate.net

Synthesis of Structurally Related Isoquinoline-Based 4-Methylbenzenesulfonates

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties.

Preparation of Functionalized Isoquinolinyl Sulfonates

The preparation of functionalized isoquinolinyl sulfonates can be achieved by starting with appropriately substituted 4-hydroxyisoquinolines. A variety of substituted isoquinolones can be synthesized through methods like Rh(III)-catalyzed [4+2]-annulation of benzamides with internal alkynes. nih.gov These isoquinolones can then be converted to their corresponding 4-hydroxyisoquinoline derivatives, which are subsequently tosylated as described in section 2.1.1.

The synthesis of functionalized sulfonate salts as precursors is also a viable strategy. khanacademy.org For example, substituted 4-methylbenzenesulfonyl chlorides can be prepared and then reacted with 4-hydroxyisoquinoline to introduce desired functionalities onto the sulfonate moiety.

Strategic Syntheses Utilizing the 4-Methylbenzenesulfonate Moiety as a Key Leaving Group or Intermediate in Isoquinoline Synthesis

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions due to the stability of the resulting tosylate anion, which is resonance-stabilized. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.comucalgary.ca This property is widely exploited in organic synthesis.

In the context of isoquinoline chemistry, an isoquinolinyl tosylate can serve as a versatile intermediate for the introduction of various functional groups at the C-4 position. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. masterorganicchemistry.com

| Substrate | Reagent | Catalyst | Reaction Type | Product | Ref. |

| This compound | Arylboronic acid | Palladium catalyst | Suzuki-Miyaura Coupling | 4-Arylisoquinoline | masterorganicchemistry.com |

| This compound | Amine | Palladium catalyst | Buchwald-Hartwig Amination | 4-Amino-isoquinoline | masterorganicchemistry.com |

Derivatization of Tetrahydroisoquinoline Scaffolds with 4-Methylbenzenesulfonate

The tetrahydroisoquinoline (THIQ) scaffold is a common motif in many biologically active compounds. thieme.dearkat-usa.org The derivatization of THIQs with the 4-methylbenzenesulfonate group often involves the tosylation of a hydroxyl group attached to the scaffold or its side chain.

A notable synthetic strategy involves the intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate. organic-chemistry.orgorganic-chemistry.org In this approach, N,N-dibenzyl-α-aminols are treated with tosyl chloride, leading to the formation of a tosylate ester. This intermediate then undergoes an intramolecular cyclization to afford 3-substituted 1,2,3,4-tetrahydroisoquinolines in excellent yields. organic-chemistry.orgorganic-chemistry.org This method provides an efficient route to these valuable compounds, which can be further modified. organic-chemistry.org

| Starting Material | Reagent | Key Intermediate | Product | Ref. |

| N,N-Dibenzyl-α-aminol | Tosyl chloride | In situ generated tosylate | 3-Substituted 1,2,3,4-tetrahydroisoquinoline | organic-chemistry.orgorganic-chemistry.org |

Synthesis of Indenoisoquinoline Sulfonate Derivatives

A notable strategy for the synthesis of indenoisoquinoline sulfonate derivatives involves a multi-step reaction sequence starting from commercially available precursors. A key example is the synthesis of 4-(5,11-Dioxo-5,11-dihydro-6H-indeno[1,2-c]isoquinolin-6-yl)butyl-4-methylbenzenesulfonate mdpi.com. This process highlights a modular approach where the indenoisoquinoline core is first constructed and then functionalized with the desired sulfonate group.

The synthesis commences with the condensation of benzo[d]indeno[1,2-b]pyran-5,11-dione with a primary aminoalcohol. This initial step forms the lactam ring of the indenoisoquinoline system and introduces a hydroxyl-terminated side chain. The subsequent and crucial step is the tosylation of the terminal alcohol function. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to yield the final sulfonate ester derivative. In one reported synthesis, this two-step process, starting from the condensation followed by tosylation, resulted in a yield of 85% for the desired product mdpi.com.

Condensation: Reaction of benzo[d]indeno[1,2-b]pyran-5,11-dione with a suitable primary aminoalcohol (e.g., 4-amino-1-butanol) to form the N-substituted indenoisoquinoline with a terminal hydroxyl group.

Tosylation: Esterification of the hydroxyl group with p-toluenesulfonyl chloride to introduce the 4-methylbenzenesulfonate (tosylate) group, a good leaving group for potential further modifications mdpi.comyoutube.com.

This methodology allows for the introduction of the sulfonate ester at a specific position on a side chain attached to the nitrogen atom of the isoquinoline ring system. The resulting tosylate is not only a stable final product but can also serve as a versatile intermediate for further nucleophilic substitution reactions, enabling the synthesis of a diverse library of indenoisoquinoline derivatives mdpi.com.

Table 1: Key Steps in the Synthesis of an Indenoisoquinoline Sulfonate Derivative mdpi.com

| Step | Reactants | Key Transformation | Product | Reported Yield |

| 1 | Benzo[d]indeno[1,2-b]pyran-5,11-dione, Primary aminoalcohol | Condensation and lactam formation | N-(hydroxyalkyl)indenoisoquinoline | - |

| 2 | N-(hydroxyalkyl)indenoisoquinoline, p-Toluenesulfonyl chloride | Tosylation of the alcohol | N-(tosyloxyalkyl)indenoisoquinoline | 85% |

Scalable Synthetic Protocols for this compound and Related Analogs

The development of scalable synthetic protocols is essential for the transition of promising compounds from laboratory-scale research to potential clinical and commercial applications. For this compound and its analogs, a scalable synthesis would necessitate robust, high-yielding reactions that avoid challenging purification methods like column chromatography and utilize readily available, cost-effective starting materials.

While a specific, large-scale synthesis of this compound is not extensively detailed in the literature, principles from scalable syntheses of related heterocyclic compounds and general tosylation procedures can be applied. A key consideration is the synthesis of the 4-hydroxyisoquinoline precursor. One potential scalable route involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using a palladium catalyst in the presence of a hydrogen acceptor google.com.

For the tosylation step itself, several scalable methods have been developed for alcohols and phenols that can be adapted for 4-hydroxyisoquinoline or its derivatives. These methods often focus on solvent-free conditions or the use of recyclable catalysts to improve efficiency and reduce waste. For instance, the use of heteropolyacids as catalysts for the tosylation of alcohols and phenols with p-toluenesulfonyl chloride in the absence of a solvent has been reported as an efficient method with the advantage of excellent yields and short reaction times researchgate.net. Such solvent-free approaches simplify the work-up procedure and are more environmentally friendly, making them suitable for larger-scale operations researchgate.netresearchgate.net.

Another strategy for scalability is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for the formation of the isoquinoline core and for subsequent functionalization steps organic-chemistry.org.

A hypothetical scalable synthesis of this compound could therefore involve:

Efficient formation of a 4-hydroxyisoquinoline intermediate: Utilizing a robust and high-yielding method that can be performed on a large scale.

Scalable Tosylation: Employing a chromatography-free and eco-friendly protocol for the tosylation of the 4-hydroxyisoquinoline. This could involve using a solid-supported base or a recyclable catalyst under solvent-free or minimal-solvent conditions researchgate.netorganic-chemistry.org.

The development of such a protocol would be a significant step towards enabling the broader investigation and potential application of this class of compounds.

Table 2: Potential Strategies for Scalable Synthesis

| Synthetic Step | Potential Scalable Approach | Key Advantages |

| Isoquinoline Core Synthesis | Dehydrogenation of tetrahydroquinoline precursors google.com | Utilizes catalytic processes. |

| Microwave-assisted cyclization reactions organic-chemistry.org | Reduced reaction times, potentially higher yields. | |

| Tosylation | Solvent-free tosylation with heteropolyacid catalysts researchgate.net | Environmentally friendly, simple work-up, high yields. |

| Tosylation using a solid base and minimal solvent researchgate.net | Avoids aqueous work-up, easy separation of reagents. | |

| Purification | Crystallization or precipitation | Avoids column chromatography, suitable for large quantities. |

Elucidation of Reaction Mechanisms and Catalytic Roles Involving Isoquinolin 4 Yl 4 Methylbenzenesulfonate

Mechanistic Investigations of Isoquinolin-4-yl 4-methylbenzenesulfonate (B104242) Formation

The formation of Isoquinolin-4-yl 4-methylbenzenesulfonate, also known as isoquinolin-4-yl tosylate, typically proceeds through the reaction of isoquinolin-4-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. youtube.com This reaction is a type of esterification, specifically the formation of a sulfonate ester.

The mechanism of this transformation involves a nucleophilic attack by the oxygen atom of the hydroxyl group of isoquinolin-4-ol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base, like pyridine, is crucial for two main reasons. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Secondly, it can deprotonate the hydroxyl group of isoquinolin-4-ol, increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride. ucalgary.ca

The reaction proceeds with the retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.com The key steps of the mechanism are outlined below:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of isoquinolin-4-ol attacks the sulfur atom of p-toluenesulfonyl chloride.

Chloride Ion Elimination: The sulfonyl group undergoes a conformational change, leading to the elimination of a chloride ion.

Deprotonation: The base (e.g., pyridine) removes a proton from the oxygen atom, which now has a positive formal charge, to yield the final product, this compound, and the protonated base.

This process is analogous to the general formation of tosylates from alcohols, a common strategy in organic synthesis to convert a poor leaving group (hydroxyl) into an excellent one (tosylate). youtube.comcsbsju.edu

Role of the 4-Methylbenzenesulfonate Moiety as an Excellent Leaving Group in Nucleophilic Substitution Reactions

The 4-methylbenzenesulfonate (tosylate) moiety is widely recognized as an excellent leaving group in nucleophilic substitution reactions. askiitians.comlibretexts.orglibretexts.org This property is attributed to the high stability of the resulting tosylate anion (TsO⁻). The stability of the tosylate anion arises from the delocalization of the negative charge through resonance across the three oxygen atoms and the benzene (B151609) ring. askiitians.com This charge distribution makes the anion a very weak base and, consequently, a good leaving group.

The effectiveness of the tosylate group as a leaving group can be compared to that of other common leaving groups, as shown in the table below.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

| I⁻ | HI | -10 | Excellent |

| Br⁻ | HBr | -9 | Excellent |

| TsO⁻ | TsOH | -2.8 | Excellent |

| Cl⁻ | HCl | -7 | Good |

| H₂O | H₃O⁺ | -1.7 | Good |

| F⁻ | HF | 3.2 | Poor |

| OH⁻ | H₂O | 15.7 | Very Poor |

This table provides a comparative overview of the leaving group ability of the tosylate anion in relation to other common leaving groups.

Due to the excellent leaving group ability of the tosylate moiety, this compound is a versatile substrate for various nucleophilic substitution reactions. It can readily undergo both Sₙ1 and Sₙ2 reactions, depending on the reaction conditions and the nature of the nucleophile. libretexts.org This reactivity allows for the introduction of a wide range of functional groups at the 4-position of the isoquinoline (B145761) ring. For instance, treatment with a nucleophile such as an amine or an alkoxide would lead to the displacement of the tosylate group and the formation of a new C-N or C-O bond, respectively.

Catalytic Applications and Roles of this compound Derivatives in Organic Transformations

Derivatives of this compound, particularly isoquinolinium salts, have found applications as catalysts and intermediates in a variety of organic transformations. The quaternization of the isoquinoline nitrogen atom, often a consequence of subsequent reactions, leads to the formation of isoquinolinium salts which can exhibit catalytic activity.

One area of application is in reductive functionalization reactions. Isoquinolinium salts can be reduced to form enamine intermediates, which can then react with various electrophiles. nih.gov This strategy has been employed in transition-metal-free and rhodium-catalyzed reactions for the synthesis of substituted tetrahydroisoquinolines. nih.gov

Furthermore, derivatives of isoquinoline have been utilized in annulation reactions to construct complex polycyclic structures. For example, C3-methyl isoquinolinium salts have been shown to react with enones in the presence of a rhodium catalyst to yield annulation products as single diastereomers. nih.gov

In a different context, quinolin-4-yl-benzenesulfonate derivatives have been investigated for their biological activity. Certain 2-substituted quinolin-4-yl-benzenesulfonate derivatives have demonstrated antiproliferative activity by inhibiting cellular tubulin polymerization, suggesting their potential as antitumor agents. nih.gov While this is not a direct catalytic application in organic synthesis, it highlights the role of the core structure in mediating significant biochemical processes.

The ability of the isoquinoline moiety to be activated through quaternization makes its derivatives valuable in methodologies that proceed via temporary dearomatization, allowing for functionalization at positions that are otherwise unreactive. acs.org

Theoretical Studies of Reaction Pathways and Transition States in Related Sulfonylation and Quaternization Reactions

Theoretical studies, often employing density functional theory (DFT), have provided valuable insights into the mechanisms of sulfonylation and quaternization reactions, which are directly relevant to the synthesis and reactivity of this compound.

Sulfonylation Reactions: Computational studies on aromatic sulfonation have explored various reaction pathways. For the sulfonation of benzene with sulfur trioxide (SO₃), ab initio molecular dynamics simulations have suggested a concerted pathway involving two SO₃ molecules that form a cyclic transition state, rather than a traditional two-step electrophilic aromatic substitution mechanism involving a stable σ-complex. nih.gov DFT studies on the esterification of benzenesulfonic acid with methanol (B129727) have also been conducted to evaluate different mechanistic possibilities, including Sₙ1 and Sₙ2 pathways, as well as the potential involvement of pentacoordinate sulfur intermediates. researchgate.net These theoretical investigations help to understand the energetics and feasibility of different reaction pathways in the formation of sulfonate esters.

Quaternization Reactions: The quaternization of the nitrogen atom in isoquinoline is a key step in many of its applications. Theoretical studies on the quaternization of nitrogen-containing heterocycles can provide information on the reaction kinetics and thermodynamics. For instance, computational analyses can predict the most likely site of alkylation and the stability of the resulting quaternary ammonium (B1175870) salts. While specific theoretical studies on the quaternization of this compound were not found, computational investigations of isoquinoline alkaloids have been performed to understand their interactions with biological targets, which involves similar non-covalent interactions that are important in catalyst-substrate binding. nih.gov

The following table summarizes key findings from theoretical studies on related reactions:

| Reaction Type | System Studied | Key Theoretical Findings |

| Aromatic Sulfonylation | Benzene + SO₃ | A concerted pathway with a cyclic transition state involving two SO₃ molecules is favored over a traditional arenium ion mechanism. nih.gov |

| Sulfonate Esterification | Benzenesulfonic acid + Methanol | An Sₙ1 pathway through a sulfonylium cation intermediate and an Sₙ2 pathway involving protonated methanol are considered plausible. researchgate.net |

| Isoquinoline Interactions | Isoquinoline alkaloids | Molecular docking and dynamics studies reveal binding affinities and stability at active sites of biological receptors. nih.gov |

This table presents a summary of theoretical findings for reactions related to the formation and reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of Isoquinolin 4 Yl 4 Methylbenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR Spectroscopy

The proton NMR spectrum of Isoquinolin-4-yl 4-methylbenzenesulfonate (B104242) would display signals corresponding to the distinct protons of the isoquinoline (B145761) and tosylate groups.

Isoquinoline Moiety: The seven protons attached to the isoquinoline ring system are expected to appear in the downfield aromatic region, generally between δ 7.5 and 9.5 ppm. The proton at the C1 position, being adjacent to the electronegative nitrogen atom, is anticipated to be the most deshielded and resonate at the highest chemical shift. The remaining six protons on the bicyclic system would show complex splitting patterns (e.g., doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons, providing information on their relative positions.

4-Methylbenzenesulfonate Moiety: This part of the molecule would give rise to two characteristic signals in the aromatic region and one in the aliphatic region. The aromatic protons on the tosyl group, due to symmetry, would appear as two distinct doublets in the δ 7.3 to 8.0 ppm range, each integrating to two protons. A sharp singlet, integrating to three protons, would be observed in the upfield region (around δ 2.4 ppm), corresponding to the methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Isoquinolin-4-yl 4-methylbenzenesulfonate, distinct signals for each of the 16 unique carbon atoms are expected.

Isoquinoline Moiety: The nine carbon atoms of the isoquinoline ring would resonate in the downfield region, typically from δ 120 to 155 ppm. The carbon atom directly bonded to the sulfonate oxygen (C4) would experience a significant deshielding effect, causing its signal to appear at a lower field. Similarly, the carbons adjacent to the nitrogen atom (C1 and C3) would also be deshielded.

4-Methylbenzenesulfonate Moiety: The six aromatic carbons of the tosyl group would appear in the δ 125 to 145 ppm range. The carbon atom attached to the sulfur (ipso-carbon) and the carbon bearing the methyl group would have characteristic chemical shifts. The methyl carbon would be observed at a much higher field, typically around δ 21 ppm.

Due to the absence of experimental data, a data table of observed chemical shifts and coupling constants cannot be provided.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental composition and thus the molecular formula.

For this compound (molecular formula C₁₆H₁₃NO₃S), HRMS would be expected to yield a molecular ion peak ([M]+ or [M+H]+) with a mass measurement that precisely corresponds to its calculated exact mass.

Without experimental results, a table of mass spectral data and fragment assignments cannot be presented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations.

The IR spectrum of this compound is predicted to show several characteristic absorption bands:

Sulfonate Group (S=O and S-O): The most prominent peaks would be due to the sulfonate group. Strong, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. A distinct band for the S-O-C stretch would also be present.

Aromatic Rings (C=C and C-H): Aromatic C=C ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹.

Methyl Group (C-H): C-H stretching and bending vibrations from the methyl group on the tosylate would also be present in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. The spectrum of this compound would primarily be characterized by the electronic transitions of the isoquinoline chromophore, which is known to absorb strongly in the UV region due to its extended π-conjugated system. researchgate.netnist.govresearchgate.net The attachment of the 4-methylbenzenesulfonate group to the isoquinoline ring through an oxygen atom would likely cause shifts in the positions (λmax) and intensities of these absorption bands compared to unsubstituted isoquinoline.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Should suitable crystals of this compound be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would reveal the exact conformation of the molecule, including the spatial arrangement of the isoquinoline ring relative to the 4-methylbenzenesulfonate group. Furthermore, this technique would elucidate the packing of the molecules in the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings or other non-covalent forces that govern the solid-state structure. eurjchem.comresearchgate.net While crystallographic data for this specific compound is not available, numerous studies on related isoquinoline and sulfonate ester derivatives have been published, providing a solid foundation for understanding the potential structural features. mdpi.comresearchgate.netrsc.org

Computational Chemistry and Cheminformatics in Research on Isoquinolin 4 Yl 4 Methylbenzenesulfonate

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Isoquinolin-4-yl 4-methylbenzenesulfonate (B104242), DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's stability and conformational preferences.

By analyzing the vibrational modes predicted by DFT, researchers can interpret experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectra. nih.gov This correlation is crucial for structural confirmation and understanding the molecule's dynamic behavior. For instance, characteristic vibrational frequencies for the S=O and C-S bonds in the tosylate group, as well as the C=N and C=C stretching modes within the isoquinoline (B145761) core, can be precisely assigned.

Time-Dependent DFT (TD-DFT) extends these analyses to excited states, allowing for the prediction of electronic absorption spectra (UV-Visible). nih.gov This is particularly useful for understanding the photophysical properties of Isoquinolin-4-yl 4-methylbenzenesulfonate. TD-DFT calculations can identify the nature of electronic transitions, such as π→π* transitions within the aromatic systems of the isoquinoline and phenyl rings, and predict the maximum absorption wavelengths (λmax). nih.gov

Table 1: Representative Predicted Spectroscopic Data for Aromatic Sulfonates and Isoquinolines using DFT This table presents typical data ranges found in the literature for similar compounds to illustrate the outputs of DFT calculations.

| Parameter | Predicted Value/Range | Method | Significance |

|---|---|---|---|

| S=O Stretch (Sulfonate) | 1310-1380 cm⁻¹ (asymmetric), 1130-1190 cm⁻¹ (symmetric) | B3LYP/6-311+G(d,p) | Confirms the presence and electronic environment of the sulfonyl group. |

| C=N Stretch (Isoquinoline) | 1620-1650 cm⁻¹ | B3LYP/6-311+G(d,p) | Characterizes the imine bond within the heterocyclic ring system. |

| λmax (UV-Vis) | 280-350 nm | TD-DFT/B3LYP | Predicts electronic transitions, indicating potential for light absorption. nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions and Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define atomic interactions and bond characteristics. researchgate.netarxiv.org By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds—whether they are covalent, ionic, or in an intermediate region.

For this compound, QTAIM analysis can elucidate the nature of the covalent bonds within the isoquinoline and tosylate moieties. More importantly, it is used to study non-covalent interactions (NCIs) which are critical for understanding how the molecule might interact with biological targets or pack in a crystal lattice. researchgate.net The analysis focuses on bond critical points (BCPs) between atoms. Key parameters at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the interaction type.

Covalent Bonds : High ρ and large negative ∇²ρ.

Hydrogen Bonds/van der Waals Interactions : Low ρ and small positive ∇²ρ.

This analysis can identify potential weak intramolecular and intermolecular hydrogen bonds, such as C-H···O interactions involving the sulfonyl oxygens, which can influence the molecule's conformation and crystal packing.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Surfaces

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. sciensage.inforesearchgate.net

For this compound, the HOMO is typically localized on the electron-rich isoquinoline ring system, indicating its role as the primary electron donor in reactions. The LUMO is often distributed over the tosylate group and the isoquinoline ring, marking it as the electron-accepting region. This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps regions of positive and negative electrostatic potential, which are crucial for identifying sites for intermolecular interactions.

Red Regions (Negative Potential) : Indicate electron-rich areas, typically around electronegative atoms like the oxygen and nitrogen atoms. These are sites for electrophilic attack. researchgate.net

Blue Regions (Positive Potential) : Indicate electron-poor areas, usually around hydrogen atoms. These are sites for nucleophilic attack. researchgate.net

For this compound, the MEP would show significant negative potential around the sulfonyl oxygens and the nitrogen atom of the isoquinoline ring, highlighting them as primary sites for hydrogen bonding and coordination. researchgate.netmdpi.com

Table 2: Representative FMO and Reactivity Descriptors for Isoquinoline Derivatives This table presents typical data ranges found in the literature for similar compounds to illustrate the outputs of FMO analysis.

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com |

| E(LUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

For this compound, docking simulations can be performed against various potential biological targets to explore its pharmacological potential. The isoquinoline scaffold is known to interact with a wide range of enzymes and receptors. semanticscholar.org The docking process involves placing the ligand into the active site of the target protein and scoring the different poses based on a scoring function that estimates the binding free energy.

The results of a docking study would reveal:

Binding Affinity : A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction. nih.gov

Binding Mode : The specific orientation and conformation of the ligand within the active site.

Key Interactions : Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the isoquinoline and tosylate moieties of the ligand. mdpi.com

For example, the sulfonyl oxygens could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics for this compound Analogs

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. nih.gov For this compound, SAR analysis would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint.

Key areas for modification and SAR analysis include:

Substituents on the Isoquinoline Ring : Adding electron-donating or electron-withdrawing groups at various positions could modulate the ring's electronic properties and steric profile, affecting target binding. nih.gov

Position of the Sulfonate Ester : Moving the tosylate group from the 4-position to other positions on the isoquinoline ring would significantly alter the molecule's geometry and interaction profile. nih.gov

The Tosylate Group : Replacing the 4-methylbenzenesulfonate group with other sulfonate esters (e.g., benzenesulfonate, methanesulfonate) or other functional groups (e.g., amides, carboxylates) would probe the importance of this moiety for activity. researchgate.netmdpi.com

Predictive analytics, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed from SAR data. mdpi.com These models use molecular descriptors (e.g., logP, molecular weight, electronic parameters) to build a mathematical relationship with biological activity, allowing for the prediction of the activity of novel, unsynthesized analogs.

Chemoinformatic Approaches to Compound Library Design and Optimization for Isoquinoline-Sulfonate Hybrids

Cheminformatics combines computational methods with chemical information to support drug discovery and materials science. In the context of this compound, chemoinformatic tools are invaluable for designing and optimizing libraries of related compounds. mdpi.com

The process typically involves:

Scaffold Definition : Using the isoquinoline-sulfonate core as a central scaffold.

Virtual Library Generation : Computationally enumerating a large number of potential analogs by attaching various substituents (R-groups) at designated points on the scaffold. These R-groups are selected from chemical databases based on desired properties (e.g., diversity, drug-likeness).

In Silico Screening : Filtering the virtual library using computational models. This includes:

ADMET Prediction : Assessing properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity to eliminate compounds with poor pharmacokinetic profiles.

Docking-Based Screening : Docking the entire library against a biological target to prioritize compounds with the highest predicted binding affinities.

QSAR Model Application : Using previously developed models to predict the biological activity of the library members.

This multi-step filtering process allows researchers to prioritize a smaller, more manageable set of the most promising compounds for chemical synthesis and experimental testing, thereby saving significant time and resources.

Medicinal Chemistry and Biological Activity of Isoquinolin 4 Yl 4 Methylbenzenesulfonate and Its Analogs

Exploration of Molecular Targets and Associated Biological Pathways

The diverse pharmacological profiles of isoquinoline (B145761) derivatives have prompted extensive research into their mechanisms of action. These investigations have identified several key molecular targets through which isoquinoline-based compounds exert their effects.

Kinase Inhibition Mechanisms

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoquinoline framework is a recognized scaffold for the design of kinase inhibitors. While specific inhibitory data for Isoquinolin-4-yl 4-methylbenzenesulfonate (B104242) against particular kinases is not extensively documented in publicly available literature, various isoquinoline analogs have demonstrated significant kinase inhibition.

For instance, derivatives of phenylaminoimidazoisoquinolin-9-one have been developed as potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation. Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and shown to exhibit inhibitory activity against human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in certain types of breast cancer. The general mechanism of action for many isoquinoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades.

Translocator Protein (TSPO) Ligand Development

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is upregulated in response to neuroinflammation and is a key target for diagnostic imaging and therapeutic intervention in neurological disorders. The isoquinoline carboxamide scaffold, exemplified by the classical TSPO ligand PK11195, has been a cornerstone in the development of TSPO ligands.

Orexin (B13118510) Receptor Antagonism

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, plays a critical role in regulating wakefulness. Antagonists of orexin receptors are a novel class of hypnotics used for the treatment of insomnia. The isoquinoline scaffold has been incorporated into the design of orexin receptor antagonists.

Although specific data on the orexin receptor antagonist activity of Isoquinolin-4-yl 4-methylbenzenesulfonate is not published, various tetrahydroisoquinoline derivatives have been investigated as potent and selective orexin receptor antagonists. Structure-activity relationship (SAR) studies on these analogs have provided insights into the structural requirements for potent antagonism at orexin receptors, paving the way for the development of new therapeutic agents for sleep disorders.

BRD4(1) Inhibitory Activity

Bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins, is an epigenetic reader that plays a crucial role in the regulation of gene transcription. Inhibition of BRD4 has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. Several classes of small molecule inhibitors targeting the bromodomains of BRD4 have been developed.

While the BRD4 inhibitory activity of this compound has not been specifically reported, the isoquinoline scaffold has been utilized in the design of BRD4 inhibitors. For example, substituted 4-phenylisoquinolinones have been investigated as potent inhibitors of the first bromodomain of BRD4 (BRD4(1)). These compounds act by competing with acetylated histones for binding to the bromodomain, thereby displacing BRD4 from chromatin and downregulating the expression of key oncogenes like c-MYC.

Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) Inhibition

Tyrosyl-DNA phosphodiesterase I (Tdp1) is a DNA repair enzyme that removes stalled topoisomerase I (Top1)-DNA covalent complexes. The dual inhibition of Tdp1 and Top1 is a promising anticancer strategy to enhance the efficacy of Top1-targeting chemotherapy. Indenoisoquinolines, a class of compounds containing the isoquinoline moiety, have been identified as potent dual inhibitors of both Tdp1 and Top1.

While specific inhibitory data for this compound is not available, extensive research on indenoisoquinoline analogs has provided valuable insights into their mechanism of action. These compounds have been shown to inhibit the catalytic activity of both enzymes, leading to the accumulation of DNA damage and subsequent cancer cell death. The table below summarizes the inhibitory activities of some representative indenoisoquinoline derivatives.

| Compound | Tdp1 IC50 (µM) | Top1 Inhibition |

| Indenoisoquinoline Analog A | 5.2 | +++ |

| Indenoisoquinoline Analog B | 12.8 | ++ |

| Indenoisoquinoline Analog C | 3.5 | ++++ |

| Data is illustrative and based on published findings for various indenoisoquinoline derivatives. |

P-glycoprotein (P-gp) Modulation and Chemoresistance Reversal

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic drugs from cancer cells. Modulation of P-gp activity is a key strategy to overcome chemoresistance. Numerous isoquinoline alkaloids have been shown to modulate P-gp function.

Although the effect of this compound on P-gp has not been specifically determined, various natural and synthetic isoquinoline derivatives have been identified as P-gp modulators. These compounds can act either as competitive inhibitors, blocking the drug-binding site of P-gp, or as non-competitive inhibitors, interfering with ATP hydrolysis that fuels the efflux pump. By inhibiting P-gp, these isoquinoline analogs can increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells. The table below provides examples of isoquinoline alkaloids and their P-gp modulating activity.

| Isoquinoline Alkaloid | P-gp Modulating Activity |

| Tetrandrine | P-gp Inhibitor |

| Fangchinoline | P-gp Inhibitor |

| Berberine (B55584) | P-gp Substrate/Inhibitor |

| This table provides examples of P-gp modulation by different isoquinoline alkaloids. |

Aldose Reductase (ALR2) Inhibition for Therapeutic Applications

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. nih.govmdpi.com The conversion of glucose to sorbitol by ALR2 can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govresearchgate.net Consequently, the inhibition of ALR2 is a significant therapeutic strategy for mitigating these long-term complications. researchgate.net

The isoquinoline scaffold has been explored for its potential in developing ALR2 inhibitors. While direct studies on this compound are not extensively detailed in the provided search results, research into related structures provides valuable insights. For instance, non-acidic inhibitors based on the 4-methylbenzenesulfonate structure have been designed and synthesized, demonstrating potent ALR2 inhibitory activity. nih.gov These compounds often feature a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that fits into a non-polar region of the active site. mdpi.com The design of such inhibitors leverages computational screening and molecular docking to predict binding affinity and mode. researchgate.netnih.gov Kinetic analyses of potent candidates have revealed non-competitive inhibition mechanisms against ALR2. nih.gov

The therapeutic potential of these inhibitors is underscored by in vivo studies where lead compounds have shown the ability to lower blood glucose levels in diabetic animal models and mitigate oxidative stress, a key factor in the progression of diabetic complications. nih.gov

Table 1: ALR2 Inhibition by Phenyl Sulfonate-Based Derivatives This table is illustrative, based on findings for related sulfonate compounds.

| Compound ID | Scaffold Type | IC50 (nM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 10a | Thiazole Phenyl Sulfonate | 99.29 | Non-competitive | nih.gov |

| 14b | Phenyl Sulfonate Derivative | 120.6 | Not specified | nih.gov |

| 2 | Phenyl Sulfonate Derivative | 160.40 | Not specified | nih.gov |

| 9b | Phenyl Sulfonate Derivative | 165.20 | Not specified | nih.gov |

DNA-G4:Helicase Interaction Inhibition

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA. nih.govnih.gov These structures are prevalent in promoter regions of oncogenes and telomeres, playing crucial roles in regulating gene expression and maintaining genomic stability. nih.gov The stabilization of G4 structures by small molecules can inhibit the activity of DNA helicases, enzymes that unwind DNA, thereby disrupting processes like DNA replication and transcription in cancer cells. nih.gov This makes G4-interactive ligands promising candidates for anticancer therapies. diva-portal.org

The flat, aromatic isoquinoline ring system is well-suited for binding to G4 structures, primarily through π-π stacking interactions with the terminal G-tetrads. nih.govdiva-portal.org Structure-activity relationship (SAR) studies on bis-isoquinolinium derivatives have shown that the strategic placement of positive charges, achieved through methylation of the isoquinoline nitrogen, enhances the selective stabilization of G4 DNA over duplex DNA. nih.gov The relative position of the isoquinoline moiety and linker groups significantly influences the binding mode and strength. Molecular dynamics simulations have been employed to understand how the spatial orientation of the isoquinoline rings dictates their interaction with different G4 topologies, such as those found in the promoters of the k-RAS and c-MYC oncogenes. nih.gov

Rational Design and Synthesis Strategies for Biologically Active Isoquinoline-4-yl 4-methylbenzenesulfonate Derivatives

The isoquinoline framework is a privileged scaffold in drug design, and its derivatives are often synthesized to explore a wide range of biological activities. nih.govrsc.orgnih.gov The rational design of isoquinoline-based compounds involves several strategies, including bioisosteric replacement and scaffold hopping to improve target affinity and selectivity. researchgate.net For instance, in the design of G4 ligands, isoquinoline moieties are incorporated for their planar aromatic character, which facilitates stacking interactions. nih.gov

The synthesis of the core isoquinoline ring system can be achieved through several classic and modern organic chemistry reactions. mdpi.comnih.gov Established methods include the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamides, and the Pomeranz–Fritsch reaction, where benzaldehyde (B42025) reacts with a 2,2-dialkoxyethylamine. mdpi.comresearchgate.netmdpi.com More recent synthetic approaches leverage transition-metal catalysis, such as palladium-catalyzed cyclization, to construct the isoquinoline skeleton with diverse functionalization. nih.gov

Once the isoquinoline core is formed, further modifications can be introduced. For a molecule like this compound, the synthesis would involve creating a 4-hydroxyisoquinoline (B107231) intermediate, followed by an esterification reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) to attach the sulfonate group. The design of derivatives often involves varying the substituents on both the isoquinoline ring and the appended functional groups to optimize biological activity, a process guided by structure-activity relationship (SAR) studies. nih.govjneonatalsurg.comresearchgate.net

In Vitro Biological Evaluation Methodologies for Target Engagement and Functional Activity

Evaluating the biological activity of newly synthesized compounds like isoquinoline-4-yl 4-methylbenzenesulfonate derivatives requires a suite of in vitro assays to confirm target engagement and quantify functional effects. nih.govnih.gov

Enzyme Inhibition Assays: To assess activity against targets like ALR2, enzyme inhibition assays are fundamental. These are typically performed spectrophotometrically by monitoring the decrease in absorbance of a cofactor like NADPH over time. nih.govnih.gov From these assays, key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined. youtube.comtandfonline.com Further kinetic studies, using methods like the Lineweaver-Burk plot, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.govnih.gov

Target Binding and Stabilization Assays: For targets like G4-DNA, biophysical techniques are employed. Förster Resonance Energy Transfer (FRET) melting assays are commonly used to measure the ability of a ligand to stabilize the G4 structure, indicated by an increase in the melting temperature (ΔTₘ). diva-portal.org Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on the direct binding affinity of a compound to its target protein or nucleic acid. nih.gov

Cell-Based Assays: To understand the effect of a compound in a more biologically relevant context, cell-based assays are crucial. Cytotoxicity is often evaluated using the MTT assay in various cell lines (e.g., cancer cell lines or relevant normal cell lines) to determine the concentration at which the compound reduces cell viability by 50% (CC₅₀ or IC₅₀). nih.govmdpi.commdpi.comnih.gov For anticancer agents, assays that measure the induction of apoptosis (e.g., caspase activation, Annexin V staining) are also performed. rsc.org

Table 2: Common In Vitro Evaluation Methodologies

| Methodology | Purpose | Key Parameter(s) | Target Example | Reference |

|---|---|---|---|---|

| Spectrophotometric Enzyme Assay | Measure enzyme inhibition | IC50, Ki | ALR2, MAO, Cholinesterase | nih.govnih.govnih.gov |

| FRET Melting Assay | Assess G4-DNA stabilization | ΔTm | c-MYC, k-RAS G4-DNA | diva-portal.org |

| MTT Cell Viability Assay | Determine cytotoxicity/antiproliferative activity | IC50 / CC50 | Cancer cell lines (MCF-7, A549) | nih.govmdpi.commdpi.com |

| Surface Plasmon Resonance (SPR) | Measure direct binding affinity | Kd | IDO1, TDO | nih.gov |

| Molecular Docking | Predict binding mode and affinity | Binding Energy | ALR2, EGFR, MAO-B | nih.govnih.govrsc.org |

Investigation of Mechanisms of Action for Biological Modulation by this compound Scaffolds

Understanding the mechanism of action at a molecular level is critical for the development of drug candidates. For isoquinoline-based scaffolds, this involves a combination of experimental and computational approaches. mdpi.comresearchgate.net

Computational methods, particularly molecular docking, are invaluable for visualizing how a ligand fits into the binding site of its target. nih.govmdpi.com These studies can predict key interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for the ligand's affinity and selectivity. rsc.orgnih.gov For instance, docking studies of ALR2 inhibitors can show how the sulfonate group interacts with the anion-binding pocket, while the isoquinoline ring occupies a hydrophobic region. mdpi.comnih.gov Similarly, for G4 ligands, molecular dynamics simulations can reveal the specific stacking and electrostatic interactions that stabilize the G4-ligand complex. nih.gov

Derivatization Strategies for Functional Applications of Isoquinolin 4 Yl 4 Methylbenzenesulfonate

Introduction of Reporter Groups and Probes for Biological Research

The isoquinoline (B145761) scaffold is a valuable pharmacophore in drug discovery and a useful building block for chemical probes to study biological systems. nih.gov Derivatization of "Isoquinolin-4-yl 4-methylbenzenesulfonate" with specific reporter groups or probes can yield powerful tools for biological research, including fluorescent imaging and affinity-based assays.

The introduction of environmentally sensitive fluorophores at the 4-position could allow for the development of probes that report on local changes in polarity, pH, or ion concentration. For example, a probe's fluorescence might be quenched in an aqueous environment but enhanced upon binding to a hydrophobic pocket in a protein.

Furthermore, the isoquinoline nucleus can be incorporated into more complex molecular probes. For instance, coupling with moieties that have an affinity for specific cellular targets, such as organelles or particular proteins, can enable targeted biological imaging. rsc.orgresearchgate.net The development of novel phenaleno-isoquinolinium-based fluorescent agents has shown promise for applications such as sentinel lymph node mapping. rsc.orgresearchgate.net Similarly, quinoline-based fluorescent small molecules are being developed for live-cell imaging. nih.gov

Table 2: Examples of Reporter Groups and Their Applications in Biological Research

| Reporter Group Type | Example | Potential Application for Isoquinoline Derivatives |

| Fluorescent Dyes | Fluorescein, Rhodamine, BODIPY | Live-cell imaging, fluorescence microscopy, flow cytometry |

| Environmentally Sensitive Probes | Dansyl, Prodan | Probing protein binding sites, membrane studies |

| Bioluminescent Probes | Luciferin derivatives | In vivo imaging in animal models |

| Affinity Tags | Biotin | Protein purification, affinity-based pulldown assays |

This table provides examples of reporter groups that could potentially be attached to the isoquinoline-4-yl scaffold for various biological research applications.

Synthesis of Quaternary Ammonium (B1175870) Salts and Other Charged Derivatives for Specific Applications

The nitrogen atom in the isoquinoline ring is nucleophilic and can be readily alkylated to form quaternary ammonium salts. mmsl.czresearchgate.net These salts often exhibit distinct biological activities and physical properties compared to their tertiary amine precursors. For "Isoquinolin-4-yl 4-methylbenzenesulfonate (B104242)," quaternization of the nitrogen would introduce a permanent positive charge, which can have significant implications for its solubility, membrane permeability, and molecular interactions.

The synthesis of isoquinolinium salts is typically achieved by reacting the isoquinoline with an alkyl halide. researchgate.net A wide variety of alkyl groups can be introduced, allowing for the fine-tuning of the compound's properties. For example, long alkyl chains can impart surfactant properties to the molecule. mmsl.czresearchgate.net

Quaternary ammonium salts of isoquinoline have been investigated for various applications, including as antimicrobial agents and as components of ionic liquids. The introduction of a positive charge can also be a strategy to target anionic structures within biological systems, such as the phosphate (B84403) backbone of DNA or specific anionic sites on proteins.

Table 3: Synthetic Methods for Isoquinolinium Salts

| Alkylating Agent | Reaction Conditions | Product |

| Methyl iodide | Room temperature in a suitable solvent | N-methylisoquinolinium iodide |

| Ethyl bromide | Reflux in ethanol | N-ethylisoquinolinium bromide |

| Benzyl chloride | Heating in acetonitrile | N-benzylisoquinolinium chloride |

This table outlines common methods for the synthesis of quaternary ammonium salts from an isoquinoline precursor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoquinolin-4-yl 4-methylbenzenesulfonate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, reacting 4-methylbenzenesulfonyl chloride with isoquinolin-4-ol in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Yield optimization requires strict moisture control and stoichiometric excess of the sulfonyl chloride (1.2–1.5 eq) . Kinetic studies using HPLC or TLC monitoring are critical to identify reaction completion .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT) to confirm sulfonate ester linkage and aromatic proton environments.

- X-ray crystallography : Single-crystal analysis (monoclinic space groups, MoKα radiation) resolves bond angles and torsional strain. For example, related sulfonates show S–O bond lengths of ~1.43 Å and C–S–O angles of 104–106°, critical for validating molecular geometry .

- FT-IR : Confirm sulfonate ester peaks at 1170–1190 cm (S=O asymmetric stretch) and 1360–1380 cm (S=O symmetric stretch) .

Q. What stability considerations are essential for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in protic solvents. Store under inert gas (argon) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can detect degradation products like 4-methylbenzenesulfonic acid and isoquinolin-4-ol. Avoid alcohols during synthesis to prevent transesterification, which generates genotoxic sulfonate esters .

Advanced Research Questions

Q. How do computational models (e.g., DFT) explain the electronic interactions and reactivity of this compound in catalytic systems?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal the electron-withdrawing sulfonate group polarizes the isoquinoline ring, increasing electrophilicity at the C-1 position. Frontier molecular orbital (FMO) analysis predicts reactivity in Suzuki-Miyaura couplings, where the sulfonate acts as a directing group. Solvent effects (e.g., toluene vs. DMF) are modeled using PCM to optimize catalytic turnover .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in H NMR splitting patterns (e.g., para-substituent effects) are addressed via variable-temperature NMR to identify dynamic processes. High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isobaric impurities. For crystalline derivatives, compare experimental X-ray data with Cambridge Structural Database entries to validate conformational assignments .

Q. How does the sulfonate group influence the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer : The sulfonate enhances solubility and binding affinity to charged protein pockets (e.g., kinase ATP sites). SAR studies involve synthesizing analogs with methyl, nitro, or fluoro substituents on the benzene ring. In vitro assays (IC measurements) paired with molecular docking (AutoDock Vina) quantify interactions. For example, 4-nitro analogs show 10-fold higher inhibition of tyrosine kinases due to enhanced π-stacking .

Q. What environmental and safety protocols are critical for large-scale laboratory use of this compound?

- Methodological Answer : Environmental risk assessments under REACH guidelines classify the compound as non-PBT (persistent, bioaccumulative, toxic) but recommend limiting sewer discharge. Toxicity screening (Ames test, micronucleus assay) ensures compliance with genotoxicity thresholds (<1 ppm residual esters). Use closed-system reactors and scrubbers to capture volatile byproducts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.